molecular formula C3H7F B1329498 2-Fluoropropane CAS No. 420-26-8

2-Fluoropropane

Cat. No. B1329498
CAS RN: 420-26-8
M. Wt: 62.09 g/mol
InChI Key: PRNZBCYBKGCOFI-UHFFFAOYSA-N
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Description

2-Fluoropropane is a molecule of interest in various fields such as medicine, agriculture, and materials science due to the unique properties imparted by the presence of a fluorine atom. Fluorine's introduction into organic compounds can enhance performance and confer new functionalities, although it is not commonly found in natural metabolic pathways .

Synthesis Analysis

The synthesis of 2-fluoropropane derivatives has been explored through different methods. One approach involves biocatalytic synthesis, where 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was produced using genetically engineered E. coli, which coexpresses enzymes capable of transforming malonate into the fluorinated compound . Another method includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) through a two-step reaction sequence involving fluorination with fluorine-18 . Additionally, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide .

Molecular Structure Analysis

The molecular structure and conformational properties of 2-fluoropropane derivatives have been studied using various techniques. For instance, 2-fluoroanisole was investigated using gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar conformations . The rotational and vibrational spectra of 2-fluoropropane have also been measured, providing insights into its rotational constants and internal rotation barrier .

Chemical Reactions Analysis

2-Fluoropropane and its derivatives participate in a variety of chemical reactions. For example, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interface (SEI) forming additive for lithium-ion batteries, reacting with propylene carbonate and vinylene carbonate to improve first cycle efficiency and cycling stability . The interaction of fluoride ions with 2-nitropropane has been shown to facilitate tautomerization and encourage reactions with benzyl halides and Michael acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropropane derivatives are influenced by the presence of fluorine. The fluorination of 2-methylpropane over cobalt trifluoride results in a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, with a preference for compounds where the tertiary hydrogen is replaced by fluorine . The biodistribution of radiolabeled 2-fluoropropane derivatives in mice has been studied, emphasizing the importance of in vivo stability for positron emission tomography (PET) tracers . The dipole moment of 2-fluoropropane has been determined to be 1.96 D, which is significant for understanding its behavior in various environments .

Scientific Research Applications

Application in Battery Technology

1-Fluoropropane-2-one, a derivative of 2-Fluoropropane, has been studied for its potential application as an SEI-forming additive in lithium-ion batteries. The research focuses on its performance in propylene carbonate-based electrolytes on graphite electrodes, particularly in enhancing first cycle efficiency, high rate performance, and long-term cycling stability. It has shown promising results in improving the overall efficiency and stability of lithium-ion batteries (Krämer et al., 2012). The mechanism of this SEI-forming additive was further investigated to understand its interaction and benefits in lithium-ion batteries (Krämer et al., 2012).

Biomedical Imaging and Tracers

2-Fluoropropane derivatives like 2-[(18)F]Fluoroethanol and 3-[(18)F]fluoropropanol have been studied for their application in positron emission tomography (PET) imaging. These compounds are part of the structure of many radiotracers and their biodistribution in mice has been studied to understand their potential in medical imaging and the synthesis of related tracers (Pan et al., 2013).

In Chemical Synthesis and Fluorination Reactions

Research has been conducted on the synthesis of fluoropropanes and their derivatives, indicating their potential use in various chemical synthesis and fluorination reactions. The studies encompass a wide range of synthesis techniques and analyze the properties and yields of the resultant compounds, providing insights into their possible applications in different chemical processes (D’hooghe & Kimpe, 2006), (Posakony & Tewson, 2002).

Biocatalytic Synthesis

A study demonstrated the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli, expressing the potential of 2-Fluoropropane derivatives in expanding the molecular space for discovery by combining synthetic with natural compounds. This approach signifies the importance of 2-Fluoropropane derivatives in the development of new biosynthetic strategies (Liu et al., 2022).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZBCYBKGCOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073902
Record name Propane, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropropane

CAS RN

420-26-8
Record name 2-Fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
AD Williamson, PR LeBreton… - Journal of the American …, 1976 - ACS Publications
… 2-Fluoropropane was prepared in our laboratory from the reaction of AgF and isopropyl iodide15 and purified by gas chromatography. The sample of 2,2-difluoropropane was …
Number of citations: 52 pubs.acs.org
T Yamada, JW Bozzelli - The Journal of Physical Chemistry A, 1999 - ACS Publications
… ΔH f 298 for fluoroethane, 1-fluoropropane, and 2-fluoropropane are calculated to evaluate systematic error in our estimation of ΔH f 298 for 2-fluoro-2-methylpropane. …
Number of citations: 20 pubs.acs.org
WB DeMore, EW Wilson - The Journal of Physical Chemistry A, 1999 - ACS Publications
… In this connection, the rate constant and temperature dependence for the reaction of 2-fluoropropane, HFC-281ea, with hydroxyl radical are reported in this article. We shall examine the …
Number of citations: 26 pubs.acs.org
H Kakubari, T Iijima, M Kimura - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The skeletal parameters, CC, CF, and C---F distances, of 2-fluoropropane have been … , the structure of isopropyl fluoride, or 2-fluoropropane, was not determined until recently. The …
Number of citations: 17 www.journal.csj.jp
PR Austin, DD Coffman, HH Hoehn… - Journal of the American …, 1953 - ACS Publications
… and (2) by the dechlorination of 1,2-dichloro-2-fluoropropane (a … 2-Fluoropropene from 1,2-Dichloro-2-fluoropropane.— In a 1-1., 3-necked flask fitted with a mercury-sealed stirrer, reflux …
Number of citations: 8 pubs.acs.org
GA Guirgis, H Nanaie, JR Durig - The Journal of chemical physics, 1990 - pubs.aip.org
… In Table IV, a comparison is given between the optimized parameters of 2-fluoropropane by ab initio … The difference in rc_c in propane and 2-fluoropropane is within the experimental …
Number of citations: 20 pubs.aip.org
T Yamada, JW Bozzelli, RJ Berry - The Journal of Physical …, 1999 - ACS Publications
… However, literature data on the estimation of thermodynamic properties for fluorinated propane compounds are limited to 1-fluoropropane, 2-fluoropropane, and 2,2-difluoropropane. …
Number of citations: 38 pubs.acs.org
JH Griffiths, NL Owen, J Sheridan - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The infra-red and microwave spectra of 2-fluoropropane have been measured and analysed. From the ground state rotational spectrum the rotational constants were calculated to be A= …
Number of citations: 10 pubs.rsc.org
J Gustavsen, P Klaboe - Spectrochimica Acta Part A: Molecular …, 1976 - Elsevier
… we have been interested in 2-fluoropropane … 21 including Raman spectra with polarization data of 2-fluoropropane … 2-fluoropropane was synthesized by the method of EDGELL and …
Number of citations: 4 www.sciencedirect.com
KC Kim, DW Setser - The Journal of Physical Chemistry, 1973 - ACS Publications
… By analogy24 with CH3CHCIC2H5 and CH3CHCICH3, which have a 1 kcal mol”1 difference in activation energies, we selected Evalues of 54 kcal mol”1 for 2-fluoropropane and 53 …
Number of citations: 22 pubs.acs.org

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